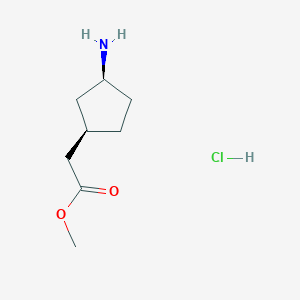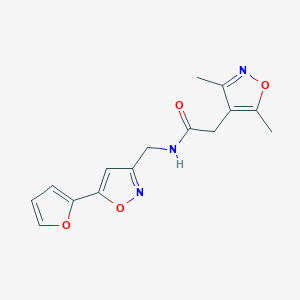
Rel-methyl 2-((1R,3S)-3-aminocyclopentyl)acetate hydrochloride
Overview
Description
Rel-methyl 2-((1R,3S)-3-aminocyclopentyl)acetate hydrochloride, also known as LY404039, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2). This compound has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, anxiety, depression, and addiction.
Mechanism of Action
The primary mechanism of action of Rel-methyl 2-((1R,3S)-3-aminocyclopentyl)acetate hydrochloride is the inhibition of mGluR2, a G protein-coupled receptor located in presynaptic terminals of glutamatergic neurons. Activation of mGluR2 by glutamate leads to the inhibition of neurotransmitter release, including glutamate itself, through the modulation of voltage-gated calcium channels and adenylate cyclase activity. By blocking mGluR2, Rel-methyl 2-((1R,3S)-3-aminocyclopentyl)acetate hydrochloride enhances glutamate release and synaptic transmission, which can have beneficial effects on cognitive function and mood regulation.
Biochemical and Physiological Effects:
Rel-methyl 2-((1R,3S)-3-aminocyclopentyl)acetate hydrochloride has been shown to have a range of biochemical and physiological effects in preclinical studies. It can enhance long-term potentiation (LTP), a cellular process underlying learning and memory, in the hippocampus and prefrontal cortex. It can also reduce anxiety-like behavior in animal models of anxiety and depression, possibly through the modulation of the hypothalamic-pituitary-adrenal (HPA) axis. Furthermore, Rel-methyl 2-((1R,3S)-3-aminocyclopentyl)acetate hydrochloride has been found to attenuate drug-seeking behavior and relapse in animal models of addiction, suggesting its potential as a therapeutic agent for substance use disorders.
Advantages and Limitations for Lab Experiments
Rel-methyl 2-((1R,3S)-3-aminocyclopentyl)acetate hydrochloride has several advantages as a research tool, including its high potency and selectivity for mGluR2, its well-characterized pharmacokinetics and pharmacodynamics, and its availability in high purity and quantity. However, there are also limitations to its use, such as its poor solubility in aqueous solutions, its potential off-target effects on other glutamate receptors, and its lack of clinical data in humans.
Future Directions
There are several future directions for research on Rel-methyl 2-((1R,3S)-3-aminocyclopentyl)acetate hydrochloride and its therapeutic potential. One area of interest is the development of novel mGluR2 modulators with improved pharmacological properties, such as increased solubility and brain penetration. Another direction is the investigation of the role of mGluR2 in other neurological disorders, such as traumatic brain injury and stroke. Additionally, the translation of preclinical findings to clinical trials in humans is needed to evaluate the safety and efficacy of Rel-methyl 2-((1R,3S)-3-aminocyclopentyl)acetate hydrochloride as a therapeutic agent for various neuropsychiatric conditions.
Synthesis Methods
The synthesis of Rel-methyl 2-((1R,3S)-3-aminocyclopentyl)acetate hydrochloride involves the condensation of rel-methyl 2-bromoacetate with (1R,3S)-3-aminocyclopentanol, followed by hydrolysis and salt formation with hydrochloric acid. The final product is obtained in high purity and yield through a series of purification steps, including recrystallization and chromatography.
Scientific Research Applications
Rel-methyl 2-((1R,3S)-3-aminocyclopentyl)acetate hydrochloride has been widely used as a research tool to investigate the role of mGluR2 in various physiological and pathological processes. It has been shown to modulate glutamate release, synaptic plasticity, and neuronal excitability, which are critical mechanisms underlying learning and memory, mood regulation, and drug addiction. Moreover, Rel-methyl 2-((1R,3S)-3-aminocyclopentyl)acetate hydrochloride has been demonstrated to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's.
properties
IUPAC Name |
methyl 2-[(1R,3S)-3-aminocyclopentyl]acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)5-6-2-3-7(9)4-6;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBBEXISFMIDPE-HHQFNNIRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCC(C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H]1CC[C@@H](C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rel-methyl 2-((1R,3S)-3-aminocyclopentyl)acetate hydrochloride | |
CAS RN |
2137709-33-0 | |
| Record name | rac-methyl 2-[(1R,3S)-3-aminocyclopentyl]acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methoxy-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]-1H-indole-2-carboxamide](/img/structure/B2649428.png)
![4-Bromo-N-[2-(hydroxymethyl)-3-thienyl]-N-methylbenzenesulfonamide](/img/structure/B2649429.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2649430.png)
![2-[[1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2649432.png)

![1-[4-(Difluoromethoxy)phenyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2649437.png)


![5-(2-hydroxyphenyl)-3a-methylhexahydropyrrolo[2,3-b]pyrrol-2(1H)-one](/img/structure/B2649442.png)


![N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]methanesulfonamide](/img/structure/B2649446.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2649449.png)
![N-(4-fluorophenyl)-3-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide](/img/structure/B2649450.png)